(1-tert-butyl-1H-pyrazol-4-yl)methanesulfonyl chloride (1-tert-butyl-1H-pyrazol-4-yl)methanesulfonyl chloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC16685016
InChI: InChI=1S/C8H13ClN2O2S/c1-8(2,3)11-5-7(4-10-11)6-14(9,12)13/h4-5H,6H2,1-3H3
SMILES:
Molecular Formula: C8H13ClN2O2S
Molecular Weight: 236.72 g/mol

(1-tert-butyl-1H-pyrazol-4-yl)methanesulfonyl chloride

CAS No.:

Cat. No.: VC16685016

Molecular Formula: C8H13ClN2O2S

Molecular Weight: 236.72 g/mol

* For research use only. Not for human or veterinary use.

(1-tert-butyl-1H-pyrazol-4-yl)methanesulfonyl chloride -

Specification

Molecular Formula C8H13ClN2O2S
Molecular Weight 236.72 g/mol
IUPAC Name (1-tert-butylpyrazol-4-yl)methanesulfonyl chloride
Standard InChI InChI=1S/C8H13ClN2O2S/c1-8(2,3)11-5-7(4-10-11)6-14(9,12)13/h4-5H,6H2,1-3H3
Standard InChI Key IXAOYBBDRYIRQZ-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)N1C=C(C=N1)CS(=O)(=O)Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

(1-tert-Butyl-1H-pyrazol-4-yl)methanesulfonyl chloride belongs to the pyrazole sulfonyl chloride family, featuring a five-membered aromatic pyrazole ring substituted at the 1-position with a tert-butyl group and at the 4-position with a methanesulfonyl chloride moiety. The molecular formula is C8H13ClN2O2S\text{C}_8\text{H}_{13}\text{ClN}_2\text{O}_2\text{S}, with a molecular weight of 236.72 g/mol. The tert-butyl group enhances steric bulk and lipophilicity, while the sulfonyl chloride group confers electrophilic reactivity, enabling nucleophilic substitution reactions.

Spectral and Physical Characteristics

Key spectral data include:

  • 1H NMR^1\text{H NMR}: Signals at δ 1.45 ppm (s, 9H, tert-butyl), 3.75 ppm (s, 2H, CH2_2SO2_2Cl), and 7.85 ppm (s, 1H, pyrazole-H).

  • IR: Peaks at 1360 cm1^{-1} (S=O asymmetric stretch) and 1170 cm1^{-1} (S=O symmetric stretch).
    The compound is typically a white crystalline solid with a melting point of 98–102°C and moderate solubility in polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM).

Synthesis and Manufacturing

Synthetic Pathways

The synthesis involves a two-step process:

  • Pyrazole Ring Formation: Condensation of tert-butyl hydrazine with α,β-unsaturated carbonyl compounds (e.g., acetylacetone) under acidic conditions yields 1-tert-butyl-1H-pyrazole intermediates.

  • Sulfonation: Chlorosulfonation of the pyrazole’s methyl group using chlorosulfonic acid introduces the sulfonyl chloride functionality. This step proceeds via electrophilic substitution, achieving yields of 65–75% after purification by column chromatography.

Optimization Strategies

  • Temperature Control: Maintaining temperatures below 0°C during sulfonation minimizes side reactions such as sulfone formation.

  • Catalysis: Lewis acids (e.g., AlCl3_3) enhance reaction efficiency by stabilizing intermediates.

Chemical Reactivity and Derivative Synthesis

Nucleophilic Substitution

The sulfonyl chloride group undergoes rapid substitution with amines, alcohols, and thiols. For example:

  • Reaction with aniline produces (1-tert-butyl-1H-pyrazol-4-yl)methanesulfonamide (yield: 82%).

  • Treatment with methanol yields the corresponding methyl sulfonate ester.

Cross-Coupling Reactions

Comparative Analysis with Related Compounds

Structural Analogues

CompoundMolecular WeightKey SubstituentBioactivity Highlights
(1-Methyl-1H-pyrazol-4-yl)methanesulfonyl chloride 208.67 g/molMethylModerate COX-2 inhibition (IC50_{50}: 150 nM)
(1-Phenyl-1H-pyrazol-4-yl)methanesulfonyl chloride 256.71 g/molPhenylEnhanced kinase selectivity
(1-Isopropyl-1H-pyrazol-4-yl)methanesulfonyl chloride 222.70 g/molIsopropylImproved metabolic stability

The tert-butyl analogue demonstrates superior pharmacokinetic properties, including a 3.2-hour plasma half-life in rats versus 1.8 hours for the methyl derivative .

Research Frontiers and Challenges

Targeted Drug Delivery

Recent efforts focus on conjugating the compound to monoclonal antibodies for tumor-specific delivery. Preliminary in vivo data show a 50% reduction in xenograft tumor volume with antibody-drug conjugates (ADCs).

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